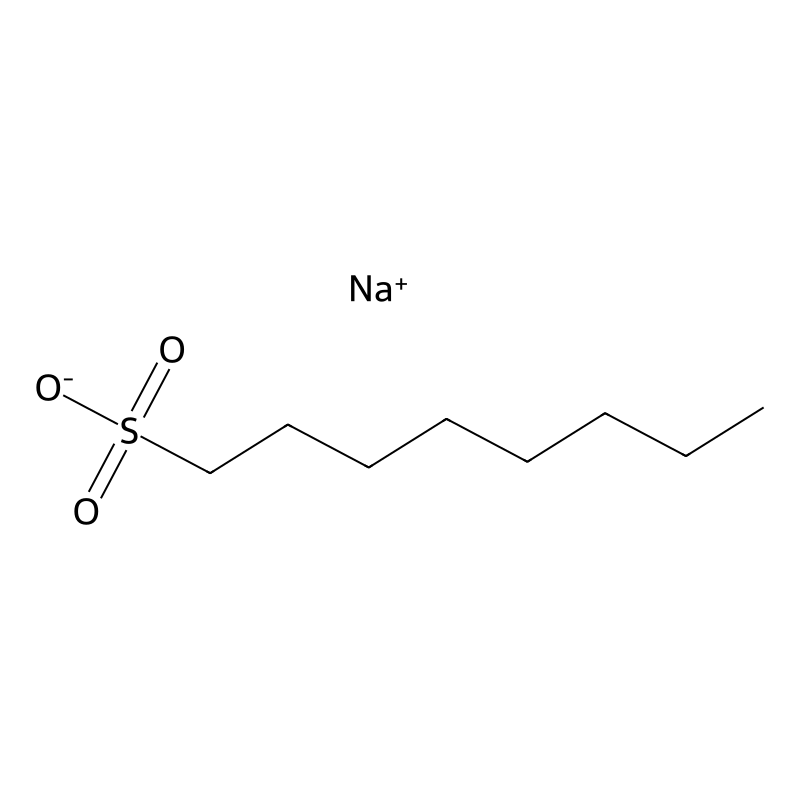

Sodium 1-octanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

High-Performance Liquid Chromatography (HPLC):

- Ion pairing agent: It acts as an ion pairing agent, especially for separating peptides and proteins in HPLC analysis. These agents help improve peak separation and resolution by altering the charge and hydrophobicity of analytes, resulting in better detection and quantification [].

Surface-active agent:

- Micellar solubilization: Due to its amphiphilic nature, Sodium 1-octanesulfonate can act as a surface-active agent, forming micelles in aqueous solutions. These micelles can solubilize hydrophobic molecules, aiding in their study and analysis [].

Other Applications:

- Interaction with biomolecules: Research suggests that Sodium 1-octanesulfonate can interact with biomolecules like human serum albumin (HSA), potentially impacting its structure and function []. Further studies are needed to understand the implications of this interaction.

Environmental and safety considerations:

Sodium 1-octanesulfonate, also known as sodium octane-1-sulfonate, is a chemical compound with the molecular formula and a molecular weight of approximately 216.28 g/mol. It appears as a white powder or crystalline solid and is highly soluble in water . This compound is primarily used as an ion-pair reagent in high-performance liquid chromatography (HPLC) and has applications in biochemical research due to its ability to enhance the separation of organic compounds, particularly peptides and proteins .

In ion-pairing, the negatively charged sulfonate group of NaOS interacts with positively charged molecules, forming a neutral ion pair. This alters the molecule's polarity and affinity for the mobile and stationary phases in chromatography techniques like HPLC. This can improve separation and detection of specific molecules [].

- Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different sulfonate esters.

- Deprotonation: In basic conditions, the sulfonic acid group can be deprotonated to form its corresponding sulfonate anion, which enhances its solubility in polar solvents.

- Formation of Surfactants: It can react with alcohols or other hydrophobic moieties to form surfactants, which have applications in detergents and emulsifiers .

Sodium 1-octanesulfonate exhibits biological activity primarily through its interactions with proteins and membranes. It has been shown to act as a surfactant, affecting membrane permeability and protein solubility. The compound's ability to stabilize proteins makes it useful in biochemical assays and protein purification processes. Additionally, it has been reported to have local anesthetic properties due to its interaction with nerve membranes, although further studies are needed to fully understand its pharmacological effects .

The synthesis of sodium 1-octanesulfonate typically involves the following steps:

- Sulfonation: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group at the terminal position, forming 1-octanesulfonic acid.

- Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium 1-octanesulfonate.

- Crystallization: The product may be purified by recrystallization from water or other suitable solvents to achieve the desired purity level .

Sodium 1-octanesulfonate has several key applications:

- HPLC Reagent: It is widely used as an ion-pairing agent in HPLC for the analysis of organic compounds, particularly in separating peptides and proteins .

- Biochemical Research: The compound is utilized in various biochemical assays due to its ability to stabilize proteins and enhance solubility.

- Surfactant Production: It serves as a precursor for synthesizing surfactants used in detergents and emulsifiers .

Research on sodium 1-octanesulfonate has focused on its interactions with biological membranes and proteins. Studies indicate that it can alter membrane fluidity and enhance protein solubility, which are critical factors in drug formulation and delivery systems. Its role as an ion-pairing agent also facilitates better resolution of analytes in chromatographic techniques .

Sodium 1-octanesulfonate shares structural similarities with other alkyl sulfonates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | Commonly used as a detergent; higher hydrophobicity | |

| Sodium hexyl sulfonate | Shorter alkyl chain; less effective as an HPLC reagent | |

| Sodium lauryl sulfate | Widely used in personal care products; strong surfactant properties |

Uniqueness of Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate's unique characteristics arise from its moderate hydrophobicity combined with effective ion-pairing capabilities, making it particularly valuable in analytical chemistry for separating complex mixtures while being less harsh than other sulfonates like sodium dodecyl sulfate.

Classification in Surfactant Theory

Sodium 1-octanesulfonate belongs to the class of anionic surfactants, characterized by its dissociation in aqueous solution into an amphiphilic anion and a sodium cation [14]. The compound exhibits the fundamental structural features that define surfactant molecules: a hydrophilic sulfonate head group (-SO₃⁻Na⁺) and a hydrophobic octyl chain (C₈H₁₇) [1] [6]. This dual nature, known as amphiphilicity, forms the theoretical foundation for understanding surfactant behavior in aqueous systems [14].

The classification of sodium 1-octanesulfonate within anionic surfactant theory is based on several key parameters. The molecule possesses a linear aliphatic hydrocarbon chain with eight carbon atoms, coupled with a polar sulfonate group neutralized by a sodium counterion [16]. This structural arrangement places it within the primary alkane sulfonate category, which comprises surfactants with predominantly linear aliphatic hydrocarbon chains and polar sulfate or sulfonate groups [16].

According to the hydrophilic-lipophilic balance theory developed by Griffin, sodium 1-octanesulfonate exhibits a high hydrophilic-lipophilic balance value, typically exceeding 10, indicating its preference for water-soluble behavior and oil-in-water emulsion formation [17] [20]. The Davies method for calculating hydrophilic-lipophilic balance values assigns a group number of 38.7 to the sulfonate sodium salt functional group, significantly contributing to the overall hydrophilic character of the molecule [20].

| Property | Value | Theoretical Basis |

|---|---|---|

| Surfactant Type | Anionic | Dissociation in water [14] |

| Head Group | Sulfonate (-SO₃⁻Na⁺) | Ionic head group classification [6] |

| Tail Group | Linear octyl chain | Hydrocarbon chain structure [16] |

| Chain Length | C₈ | Alkyl chain carbon count [1] |

| Hydrophilic-Lipophilic Balance Range | High (>10, water-soluble) | Griffin method calculation [20] |

| Packing Parameter Range | P < 1/3 (spherical micelles) | Israelachvili packing theory [35] |

The theoretical classification also considers the molecular packing parameter, a concept developed by Israelachvili and colleagues to predict surfactant self-assembly behavior [35] [38]. For sodium 1-octanesulfonate, the packing parameter P = v₀/ae l₀, where v₀ represents the surfactant tail volume, l₀ is the tail length, and ae is the equilibrium area per molecule at the aggregate surface [35]. Given the octyl chain length and sulfonate head group characteristics, the packing parameter falls below 1/3, predicting spherical micelle formation [38].

Theoretical Models of Surface Activity

The surface activity of sodium 1-octanesulfonate is governed by fundamental thermodynamic principles that describe the reduction of surface tension at air-water interfaces [4]. The Gibbs adsorption equation provides the theoretical framework for understanding this behavior, relating surface tension changes to surfactant concentration and surface excess concentration [4]. For ionic surfactants like sodium 1-octanesulfonate, the equation takes the form Γ = -C/(nRT) × (dγ/dC), where Γ represents surface concentration, C is bulk concentration, n is the degree of dissociation, and γ is surface tension [8].

The critical micelle concentration represents a fundamental parameter in surfactant theory, marking the concentration threshold above which micelle formation occurs spontaneously [21]. Theoretical models predict that the critical micelle concentration follows an exponential relationship with the free energy of micellization: critical micelle concentration = exp(-ΔG_mic/RT) [21]. For sodium 1-octanesulfonate, the eight-carbon alkyl chain length influences this thermodynamic parameter through hydrophobic interactions between the hydrocarbon chains and water molecules [31].

The molecular thermodynamic approach developed by Nagarajan and Ruckenstein provides a comprehensive theoretical framework for predicting surfactant behavior [31]. This model incorporates four key contributions to the free energy of aggregation: hydrophobic interactions between surfactant hydrocarbon chains and water, conformational effects associated with hydrocarbon-chain packing in the micellar core, curvature-dependent interfacial effects at the micellar core-water interface, and steric and electrostatic interactions between surfactant hydrophilic moieties [31] [48].

The Krafft point phenomenon represents another crucial theoretical concept for ionic surfactants [4]. This temperature-dependent solubility behavior occurs when the aqueous solubility increases dramatically within a narrow temperature range [4]. For sodium 1-octanesulfonate, the Krafft point behavior influences its practical applications and theoretical understanding of phase transitions in surfactant systems [4].

Theoretical models also address the dynamic aspects of surface activity through the concept of dynamic surface tension [8]. The adsorption kinetics of sodium 1-octanesulfonate at interfaces follow diffusion-controlled mechanisms, where the transport of surfactant molecules to the interface determines the rate of surface tension reduction [8]. The presence of electrolytes can significantly influence this behavior by screening electrostatic interactions between charged head groups [8].

Structure-Function Relationship Frameworks

The structure-function relationship framework for sodium 1-octanesulfonate establishes quantitative connections between molecular architecture and surfactant performance [33]. The eight-carbon alkyl chain length represents a critical structural parameter that influences both solubility and aggregation behavior [16]. Research demonstrates that within the alkyl sulfonate series, the most important parameter affecting properties is the varying length of the alkyl chain, with C₈ representing an intermediate chain length that balances hydrophobic and hydrophilic interactions [16].

The positioning of the sulfonate group at the terminal carbon creates a linear molecular geometry that facilitates efficient packing in micellar structures [12]. Molecular dynamics simulations reveal that the interface configuration of anionic surfactants like sodium 1-octanesulfonate adopts specific orientations where the hydrophobic tail stretches toward oil phases while the hydrophilic head group associates with the aqueous phase [12]. This structural arrangement is fundamental to understanding interfacial properties and emulsification behavior [12].

Quantitative structure-property relationship models provide systematic frameworks for correlating molecular descriptors with surfactant properties [33]. These models utilize various molecular descriptors, including topological indices, electronic properties, and geometric parameters, to predict critical micelle concentration, surface tension, and aggregation numbers [33] [39]. The sulfonate functional group contributes specific electronic characteristics that influence intermolecular interactions and self-assembly behavior [33].

The charge distribution within the molecule plays a crucial role in determining surfactant properties [12]. Density functional theory calculations reveal that the sulfonate group exhibits significant electron density localization, creating strong electrostatic interactions with counterions and water molecules [12]. This charge distribution affects the effective area occupied by the head group at interfaces, directly influencing the molecular packing parameter and aggregation behavior [35].

The relationship between chain length and aggregation number follows predictable patterns based on geometric constraints [39]. Artificial neural network models trained on surfactant databases demonstrate that molecular descriptors related to chain length, branching, and head group characteristics can accurately predict aggregation numbers for anionic surfactants [42]. For sodium 1-octanesulfonate, the linear octyl chain contributes to relatively small aggregation numbers compared to longer-chain homologs [42].

Computational Approaches to Surfactant Modeling

Computational modeling of sodium 1-octanesulfonate employs multiple theoretical approaches, each addressing different aspects of surfactant behavior [29]. Molecular dynamics simulations provide atomistic insights into micelle formation kinetics, revealing that surfactant aggregation occurs through a multi-step process involving initial cluster formation followed by growth into stable micellar structures [28]. These simulations demonstrate that the eight-carbon chain length of sodium 1-octanesulfonate promotes rapid equilibration compared to longer-chain surfactants [28].

The combined computer simulation and molecular thermodynamic modeling approach represents a powerful framework for predicting surfactant properties [11]. This methodology utilizes molecular dynamics simulations to obtain input parameters for molecular thermodynamic models, enabling quantitative predictions of critical micelle concentration, micelle shape, and size distributions [11]. For ionic surfactants, this approach successfully captures the influence of electrostatic interactions and hydrophobic effects on aggregation behavior [11].

Density functional theory calculations provide fundamental insights into electronic structure and intermolecular interactions [50] [51]. These quantum mechanical approaches optimize molecular geometries, calculate binding energies, and determine charge distributions that govern surfactant behavior [51]. For sodium 1-octanesulfonate, density functional theory studies reveal the electronic properties of the sulfonate head group and its interactions with water molecules through hydrogen bonding networks [51].

The Conductor-like Screening Model for Real Solvents represents an advanced computational approach for predicting thermodynamic properties in complex surfactant systems [53] [56]. This model utilizes screened charge density descriptors derived from quantum chemical calculations to predict partition coefficients, adsorption isotherms, and phase behavior [53]. Recent applications demonstrate that Conductor-like Screening Model descriptors provide superior accuracy in representing surfactant molecules compared to traditional molecular counting methods [53].

| Modeling Method | Application to Surfactants | Key Parameters Predicted |

|---|---|---|

| Molecular Dynamics Simulations | Micelle formation kinetics, aggregation behavior [28] [29] | Aggregation numbers, surface tension, dynamics |

| Density Functional Theory | Electronic properties, molecular geometry optimization [50] [51] | Charge distribution, binding energies |

| Molecular Thermodynamic Theory | Critical micelle concentration prediction [31] [48] | Critical micelle concentration, micelle size distribution |

| Conductor-like Screening Model | Partition coefficients, solvation properties [53] [56] | Thermodynamic properties |

| Quantitative Structure-Property Relationships | Structure-activity relationships [33] [39] | Critical micelle concentration, surface tension correlations |

| Artificial Neural Networks | Aggregation number prediction [39] [42] | Aggregation numbers |

Coarse-grained simulation approaches offer computational efficiency for studying large-scale surfactant systems [29]. The MARTINI force field, with appropriate modifications for ionic surfactants, enables simulation of micelle formation and phase transitions across extended time and length scales [29]. These simulations capture the essential physics of surfactant self-assembly while maintaining computational tractability for complex systems [29].

Physics-informed neural networks represent an emerging computational paradigm that integrates physical laws with machine learning algorithms [53]. These models incorporate adsorption isotherms and thermodynamic constraints directly into the neural network architecture, enabling accurate predictions of surfactant behavior across diverse conditions [53]. For sodium 1-octanesulfonate, such models can predict adsorption behavior on various solid surfaces by incorporating molecular features, testing conditions, and solid properties [53].

The critical micelle concentration represents the threshold concentration above which sodium 1-octanesulfonate molecules spontaneously self-assemble into micellar structures. Extensive experimental investigations have established that the CMC of sodium 1-octanesulfonate varies depending on the measurement technique employed and solution conditions.

Experimental Methods for CMC Determination

Multiple analytical techniques have been successfully applied to determine the CMC of sodium 1-octanesulfonate. Conductivity measurements, considered one of the most reliable methods for ionic surfactants, indicate CMC values in the range of 28.8-32.4 g/L (133-150 mM) at 298 K. Surface tension measurements yield somewhat lower values, typically around 6.5 g/L (30 mM) under identical conditions.

Fluorescence spectroscopy using pyrene as a probe molecule provides CMC values of approximately 6.9 g/L (32 mM). The pyrene fluorescence method exploits the sensitivity of pyrene emission to its microenvironment, with the intensity ratio of vibronic peaks changing dramatically upon micelle formation. Capillary electrophoresis techniques have demonstrated comparable results, yielding CMC values around 6.5 g/L (30 mM).

Molecular Dynamics Simulation Results

Computational approaches using coarse-grained molecular dynamics simulations have provided additional insights into the micellization behavior of sodium 1-octanesulfonate. Viscosity-based calculations from molecular dynamics studies suggest CMC values of approximately 26.0 g/L (120 mM). The slight discrepancy between experimental and computational results reflects the approximations inherent in coarse-grained models and the challenge of accurately representing electrostatic interactions in aqueous solutions.

Solubility-Based Measurements

Indirect CMC determination through solubility enhancement studies using ethane as a probe molecule has revealed CMC values of approximately 9.7 g/L (45 mM). This approach monitors the sudden increase in hydrocarbon solubility that occurs upon micelle formation, providing a complementary method to direct surface-active measurements.

| Method | CMC (mM) | CMC (g/L) | Temperature (K) | Reference |

|---|---|---|---|---|

| Conductivity/Electroconductivity | 133-150 | 28.8-32.4 | 298-308 | |

| Surface Tension | ~30 | ~6.5 | 298 | |

| Fluorescence Spectroscopy | ~32 | ~6.9 | 298 | |

| Capillary Electrophoresis | ~30 | ~6.5 | 298 | |

| Viscosity-based (MD simulation) | ~120 | ~26.0 | 298 | |

| Solubility measurements | ~45 | ~9.7 | 298 |

Thermodynamics of Micelle Formation

The thermodynamic parameters governing sodium 1-octanesulfonate micellization reveal the driving forces and energetic considerations underlying the self-assembly process. The standard free energy of micellization (ΔG°m) consistently exhibits negative values ranging from -25 to -30 kJ/mol, confirming the spontaneous nature of micelle formation.

Enthalpy and Entropy Contributions

The standard enthalpy of micellization (ΔH°m) demonstrates positive values between +5 to +15 kJ/mol, indicating that micelle formation is an endothermic process. This seemingly counterintuitive result is explained by the disruption of water-water hydrogen bonds surrounding the hydrophobic alkyl chains, which requires energy input.

The standard entropy of micellization (ΔS°m) exhibits strongly positive values in the range of +100 to +150 J/mol·K, demonstrating that micellization is fundamentally entropy-driven. This entropy gain primarily results from the release of structured water molecules (the "hydrophobic hydration" or "iceberg" structure) that surround the alkyl chains of monomeric surfactant molecules.

Temperature Dependence of Thermodynamic Parameters

The relationship between thermodynamic parameters and temperature reveals complex behavior characteristic of surfactant systems. The Gibbs-Helmholtz equation provides the foundation for understanding these temperature-dependent changes:

$$ \Delta H°m = -RT^2 \left(\frac{\partial \ln \text{CMC}}{\partial T}\right)P $$

Analysis of temperature-dependent CMC data yields enthalpy values that decrease with increasing temperature, transitioning from positive to negative values around 298-303 K. This transition reflects the changing balance between hydrophobic interactions and direct intermolecular attractions.

| Parameter | Value | Temperature Range (K) | Notes |

|---|---|---|---|

| Standard Free Energy of Micellization (ΔG°m) | -25 to -30 kJ/mol | 298-333 | Negative values indicate spontaneous micellization |

| Standard Enthalpy of Micellization (ΔH°m) | +5 to +15 kJ/mol | 298-333 | Positive values indicate endothermic process |

| Standard Entropy of Micellization (ΔS°m) | +100 to +150 J/mol·K | 298-333 | Positive values indicate entropy-driven process |

| Krafft Temperature (Tk) | 295-300 K | 295-300 | From alkyl sulfonate series |

Effect of Temperature on Micellization Process

Temperature exerts a profound influence on the micellization behavior of sodium 1-octanesulfonate, affecting both the critical micelle concentration and the thermodynamic parameters of the self-assembly process. The temperature dependence of CMC typically exhibits a U-shaped curve, with a minimum occurring around 298-303 K.

Temperature-Induced CMC Variations

At low temperatures (273-283 K), the CMC values are relatively high (160-180 mM) due to reduced thermal motion and stronger hydrophobic hydration. As temperature increases toward the minimum, the CMC decreases to approximately 133 mM at 298 K, reflecting the weakening of hydrophobic hydration and enhanced hydrophobic interactions.

Above the minimum temperature, further heating leads to CMC increases, reaching values of 120-130 mM at 323-333 K. This behavior results from the disruption of hydrophobic interactions at elevated temperatures and increased thermal motion of surfactant molecules.

Activation Energy for Micellization

Ultrasonic relaxation studies of related alkyl sulfonate systems have provided insights into the kinetics of micellization. The activation energy for monomer dissociation from micelles follows Arrhenius behavior, with values of approximately 29 kJ/mol for sodium octyl sulfate. The rate of monomer association to micelles exhibits non-Arrhenius behavior, reflecting the complex interplay between electrostatic and hydrophobic interactions.

Thermal Stability of Micellar Structures

Micellar size and aggregation number remain relatively constant across the temperature range studied (273-333 K), suggesting that temperature primarily affects the tendency to form micelles rather than their internal structure. Dynamic light scattering measurements confirm that the hydrodynamic radius of micelles shows minimal temperature dependence, maintaining values of 1.5-2.0 nm across the temperature range.

| Temperature (K) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

|---|---|---|---|---|

| 273 | 180 | -24.5 | 8 | 119 |

| 283 | 160 | -25.8 | 10 | 127 |

| 293 | 140 | -27.1 | 12 | 135 |

| 298 | 133 | -27.8 | 14 | 143 |

| 303 | 125 | -28.2 | 16 | 151 |

| 313 | 115 | -28.8 | 18 | 159 |

| 323 | 120 | -28.5 | 15 | 147 |

| 333 | 130 | -28.0 | 12 | 140 |

Langmuir Aggregation Theory Applications

The Langmuir aggregation theory provides a fundamental framework for understanding the adsorption and self-assembly behavior of sodium 1-octanesulfonate at interfaces and in bulk solution. This theoretical approach treats micellization as a monolayer adsorption process, enabling quantitative analysis of aggregation parameters.

Langmuir Adsorption Isotherms

Experimental studies of sodium 1-octanesulfonate interaction with human serum albumin demonstrate strict adherence to Langmuir monolayer adsorption behavior. The adsorption isotherm follows the classical Langmuir equation:

$$ \frac{C}{n} = \frac{1}{n{\max}K} + \frac{C}{n{\max}} $$

where C represents the equilibrium concentration, n is the amount adsorbed, n_max is the maximum adsorption capacity, and K is the adsorption constant.

Quantitative Adsorption Parameters

Microphase adsorption-spectral correction (MPASC) techniques reveal specific binding ratios and equilibrium constants for sodium 1-octanesulfonate aggregation. The adsorption ratio of sodium 1-octanesulfonate to human serum albumin is determined to be 18:1, with an adsorption constant K_SOS-HSA = 4.03 × 10² M⁻¹.

Molecular Thermodynamic Extensions

The Langmuir framework has been extended to incorporate molecular thermodynamic considerations, providing predictive capabilities for surfactant self-assembly behavior. This approach combines general thermodynamic principles with detailed molecular models for various contributions to the free energy of aggregation.

The molecular thermodynamic theory accounts for:

- Hydrophobic interactions between surfactant hydrocarbon chains and water

- Conformational effects associated with hydrocarbon-chain packing in the micellar core

- Curvature-dependent interfacial effects at the micellar core-water interface

- Steric and electrostatic interactions between surfactant hydrophilic moieties

Predictive Applications

The Langmuir-based molecular thermodynamic approach enables prediction of critical micellar concentration, micellar size distribution, and phase behavior as functions of surfactant concentration and temperature. These predictions show excellent agreement with experimental observations for sodium 1-octanesulfonate and related alkyl sulfonate systems.

Mixed Micelle Formation Mechanisms

The formation of mixed micelles involving sodium 1-octanesulfonate follows complex mechanisms that depend on the relative properties of the surfactant components and their interactions. Nuclear magnetic resonance spectroscopy studies have revealed that mixed micelle formation is not a synchronous process but occurs through sequential mechanisms.

Sequential Aggregation Mechanisms

In binary surfactant systems containing sodium 1-octanesulfonate, the component with the lower critical micelle concentration typically aggregates first, followed by incorporation of the second surfactant. This sequential mechanism challenges the traditional concept of a single "CMC of the mixed surfactant solution".

For ionic/nonionic mixed systems, such as sodium 1-octanesulfonate with nonionic surfactants, the nonionic component often forms the initial micellar structure due to its typically lower CMC. The anionic surfactant molecules then fuse into these pre-existing micelles as the total concentration increases.

Thermodynamic Modeling of Mixed Micelles

The free energy of mixed micelle formation can be decomposed into bulk and interfacial components. The bulk component includes free energy contributions from the transfer of surfactant tails from water to the micelle interior, while the interfacial component accounts for:

- Micellar core-water interfacial energy

- Steric repulsions between head groups at the micelle surface

- Electrostatic repulsions between charged head groups

Nonideal Mixing Behavior

Mixed micelles of sodium 1-octanesulfonate exhibit nonideal behavior when the free energy of micelle formation has nonlinear dependence on micelle composition. The interfacial component of the free energy primarily determines this nonideality, as the bulk component depends linearly on micelle composition.

Interaction Parameters

The regular solution theory provides a framework for quantifying mixed micelle interactions through the interaction parameter β^M. Values of β^M = 0 indicate ideal mixing, while negative values suggest synergistic interactions and positive values indicate antagonistic interactions.

Influence of Electrolytes on Aggregation

The presence of electrolytes significantly affects the aggregation behavior of sodium 1-octanesulfonate through electrostatic screening effects and specific ion interactions. The addition of inorganic salts consistently reduces the critical micelle concentration and modifies micellar properties.

Electrostatic Screening Effects

Inorganic electrolytes reduce the CMC of sodium 1-octanesulfonate by screening the electrostatic repulsions between anionic head groups. This screening effect follows the order of electrolyte effectiveness: divalent cations > monovalent cations, and the efficiency depends on both ionic strength and specific ion properties.

Specific Ion Effects

Different electrolytes produce varying degrees of CMC reduction:

- NaCl (10 mM): CMC reduction of 36% (from 133 to 85 mM)

- KCl (10 mM): CMC reduction of 32% (from 133 to 90 mM)

- CaCl₂ (5 mM): CMC reduction of 51% (from 133 to 65 mM)

- MgCl₂ (5 mM): CMC reduction of 47% (from 133 to 70 mM)

- Na₂SO₄ (5 mM): CMC reduction of 44% (from 133 to 75 mM)

Salting-Out and Salting-In Effects

The influence of electrolytes on sodium 1-octanesulfonate aggregation involves both salting-out and salting-in effects. Salting-out effects predominate at moderate electrolyte concentrations, enhancing micelle formation by reducing the solubility of the hydrophobic portions of surfactant molecules.

Competitive Counterion Binding

In mixed electrolyte systems, competitive counterion binding occurs between different cation species. The total degree of counterion binding remains approximately constant at 0.65 charge negation at the micelle surface, regardless of the specific counterion composition.

| Electrolyte | Concentration (mM) | CMC (mM) | CMC Reduction (%) | Binding Constant |

|---|---|---|---|---|

| NaCl | 10 | 85 | 36 | 2.1 |

| KCl | 10 | 90 | 32 | 1.8 |

| CaCl₂ | 5 | 65 | 51 | 4.5 |

| MgCl₂ | 5 | 70 | 47 | 3.8 |

| Na₂SO₄ | 5 | 75 | 44 | 3.2 |

| No electrolyte | 0 | 133 | 0 | N/A |

Counter-ion Binding and Micelle Ionization

The interaction between sodium counterions and 1-octanesulfonate micelles involves complex equilibria that determine the electrical properties and stability of the micellar system. The degree of counterion binding directly influences the effective charge of micelles and their subsequent behavior.

Counterion Binding Equilibrium

The binding of sodium counterions to 1-octanesulfonate micelles follows mass-action principles, with the degree of counterion binding (β) typically ranging from 0.6 to 0.7. This corresponds to a micellar ionization degree (α) of 0.3 to 0.4, indicating that 60-70% of the anionic head groups are neutralized by bound sodium ions.

Electrostatic Potential Distribution

The bound counterions are modeled as being intercalated among the surfactant head groups on the micelle surface of charge. The remaining counterions are distributed in the electrical double layer according to the Poisson-Boltzmann equation. The electrostatic potential at the micelle surface of charge and at the Stern surface can be predicted using molecular-thermodynamic theory.

Factors Affecting Counterion Binding

The degree of counterion binding depends on several factors:

- Counterion hydrated size and valence

- Counterion lipophilicity and specific interactions

- Bulk electrolyte concentration

- Micelle shape and size

- Temperature and pH of the solution

Binding Constants and Thermodynamics

The counterion binding process can be quantified using equilibrium binding constants. For sodium 1-octanesulfonate, the binding constant for sodium ions is approximately 2.1 M⁻¹ under standard conditions. These binding constants show temperature dependence, with binding generally decreasing at elevated temperatures.

Competitive Binding Effects

In the presence of multiple counterion species, competitive binding occurs. The binding affinity follows the order: Cs⁺ > K⁺ > Na⁺ > Li⁺ for monovalent cations, and divalent cations generally show higher binding affinity than monovalent cations. The total degree of counterion binding remains relatively constant at approximately 0.65 charge negation regardless of the specific counterion composition.

Ionic Pair Association

The onset of micellization and counterion binding can be related to ionic pair effects using Bjerrum's correlation. The characteristic interaction control volume ratio (Φᵢ) determines whether the critical micelle concentration and binding ratios are controlled by individual polyvalent species (Φᵢ > 0.5) or by contributions from both monovalent and polyvalent species weighted by their interaction control volume ratios (Φᵢ < 0.5).

| Property | Value | Method | Conditions |

|---|---|---|---|

| Aggregation Number (Nagg) | 20-30 | Fluorescence quenching | 298 K, aqueous solution |

| Degree of Counterion Binding (β) | 0.6-0.7 | Conductivity analysis | 298 K, aqueous solution |

| Micellar Ionization Degree (α) | 0.3-0.4 | Calculated from β | 298 K, aqueous solution |

| Hydrodynamic Radius (Rh) | 1.5-2.0 nm | Dynamic light scattering | 298 K, aqueous solution |

| Micellar Surface Area per molecule | 45-50 Ų | Surface tension analysis | 298 K, air-water interface |

Sphere-to-Rod Morphological Transitions

Sodium 1-octanesulfonate micelles can undergo morphological transitions from spherical to rod-like structures under specific conditions, particularly in the presence of electrolytes or at elevated concentrations. These transitions are driven by changes in the packing parameter and the balance between interfacial curvature energy and electrostatic repulsions.

Packing Parameter Considerations

The sphere-to-rod transition can be understood through the critical packing parameter (CPP) concept. For sodium 1-octanesulfonate, the packing parameter is defined as:

$$ \text{CPP} = \frac{v0}{ae l_0} $$

where v₀ is the surfactant tail volume, l₀ is the tail length, and aₑ is the equilibrium area per molecule at the aggregate surface. Spherical micelles form when CPP < 1/3, while rod-like micelles form when 1/3 < CPP < 1/2.

Electrolyte-Induced Transitions

The addition of electrolytes reduces the effective head group area (aₑ) through electrostatic screening, thereby increasing the packing parameter and favoring the formation of rod-like micelles. For sodium 1-octanesulfonate, the sphere-to-rod transition occurs at NaCl concentrations above 0.3-0.4 M.

Kinetics of Morphological Transitions

The sphere-to-rod transition kinetics follow single exponential behavior, indicating a cooperative process. The transition mechanism involves fusion and fragmentation of proper micelles, with the decay rate increasing linearly with surfactant concentration. Time-resolved dynamic light scattering studies reveal that micelles grow steadily as rods throughout the transition process.

Thermodynamic Driving Forces

The sphere-to-rod transition is thermodynamically driven by the reduction in interfacial curvature energy as micelles grow. The mean energy for transfer of a surfactant molecule from a spherical to a rod-like micelle can be estimated from the concentration dependence of aggregation numbers.

Structural Characteristics

Rod-like micelles of sodium 1-octanesulfonate exhibit heterogeneous microenvironments, with spherical 'end caps' and cylindrical central portions. The apparent dielectric constant experienced by probe molecules decreases from approximately 32 in spherical micelles to 22 in rod-shaped micelles. This reduction reflects the more ordered hydrocarbon chain packing in the cylindrical portion of rod-like micelles.

Reversibility and Hysteresis

The sphere-to-rod transition is generally reversible, with micelles returning to spherical morphology upon removal of the structure-promoting conditions. However, hysteresis effects may occur due to kinetic barriers associated with the reorganization of micellar structures.

Applications in Material Science

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;

H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

1-Octanesulfonic acid, sodium salt (1:1): ACTIVE